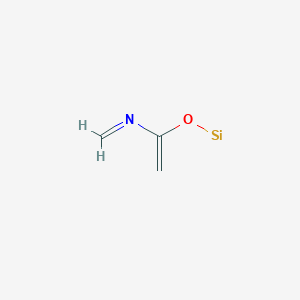
CID 78067459
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78067459 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Análisis De Reacciones Químicas
CID 78067459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
CID 78067459 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its therapeutic potential, particularly in the treatment of specific diseases. Additionally, this compound has industrial applications, such as in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 78067459 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. The detailed molecular pathways involved in the action of this compound are subjects of ongoing research, with studies aiming to elucidate the precise mechanisms underlying its effects.
Comparación Con Compuestos Similares
CID 78067459 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or applications. For example, compounds with similar molecular structures may exhibit different pharmacological properties or industrial uses. The comparison of this compound with its analogs helps to understand its distinct characteristics and potential advantages in various applications.
Propiedades
Fórmula molecular |
C3H4NOSi |
|---|---|
Peso molecular |
98.15 g/mol |
InChI |
InChI=1S/C3H4NOSi/c1-3(4-2)5-6/h1-2H2 |
Clave InChI |
DSSKGPZRCZEIQY-UHFFFAOYSA-N |
SMILES canónico |
C=C(N=C)O[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


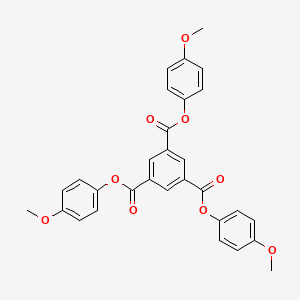
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
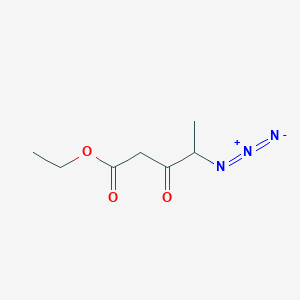

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
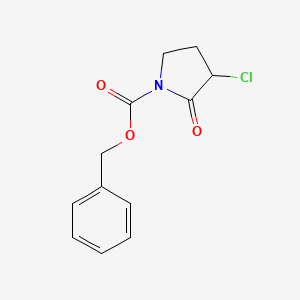
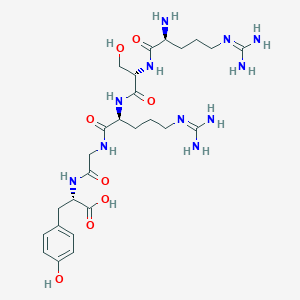
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)
![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)
propanedinitrile](/img/structure/B12598815.png)

![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
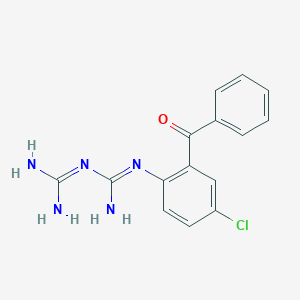
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
